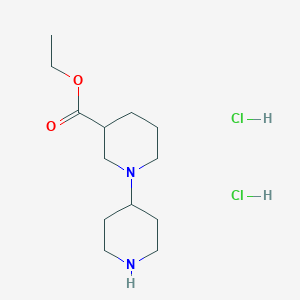

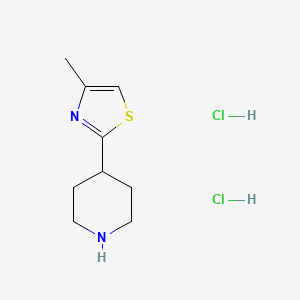

4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Overview

Description

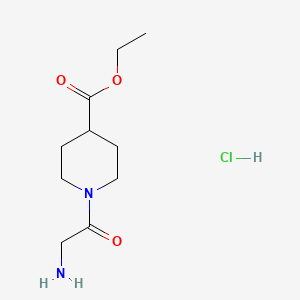

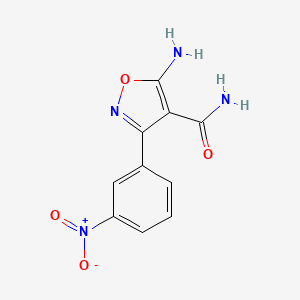

4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H14N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

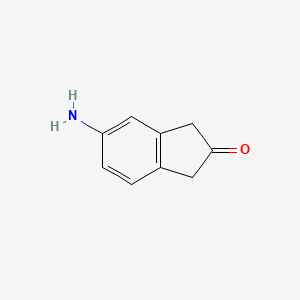

The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, which include this compound, have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on the synthesis, spectral analysis, and microbiological evaluation of bis hybrid heterocycles containing both piperidine and thiohydantoin nuclei demonstrated potent antimicrobial activities against a range of clinically isolated microbial organisms, including Staphylococcus aureus, beta-Hemolytic streptococcus, Vibrio cholerae, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, Candida albicans, and more. Compounds with various substituents exhibited significant minimum inhibitory concentrations, indicating their potential as antibacterial and antifungal agents (Thanusu, J., Kanagarajan, V., & Gopalakrishnan, M., 2010).

Antiproliferative Effects

Research into the antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells revealed that certain compounds displayed significant activity against Nalm6, K562, and Jurkat cells. Cell cycle analysis and mitochondrial membrane potential assessment confirmed the cytotoxic nature of these compounds, capable of inducing cell death (Kumar, K. S. S., Hanumappa, A., Hegde, M., Narasimhamurthy, K. H., Raghavan, S., & Rangappa, K., 2014).

Cannabinoid Receptor Antagonists

A series of pyrazole derivatives were designed and synthesized to examine the structure-activity relationships related to cannabinoid receptor antagonists. These compounds helped characterize the cannabinoid receptor binding sites and could serve as pharmacological probes. The study highlighted the potential of these compounds to antagonize the effects of cannabinoids, offering insights into the therapeutic possibilities for mitigating the side effects of cannabinoid use (Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S., McCallion, D., Pertwee, R., & Makriyannis, A., 1999).

High-Affinity Ligands for Dopamine Receptors

Investigations into 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor resulted in the identification of compounds with significant selectivity and affinity for D4 receptors over D2 and D3 receptors. This research provides a foundation for developing therapeutic agents targeting psychiatric and neurological disorders associated with dopamine dysfunction (Rowley, M., Collins, I., Broughton, H., Davey, W., Baker, R., Emms, F., Marwood, R., Patel, S., Ragan, C., Freedman, S., Ball, R., & Leeson, P., 1997).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives with a 2-imino-oxalidin side chain have been synthesized to act as fluorescent pH sensors. These compounds exhibit fluorescence quenching and a red shift in weakly acidic conditions due to intramolecular hydrogen bonding, making them potential tools for biochemical and medical research (Cui, D., Qian, X., Liu, F., & Zhang, R., 2004).

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

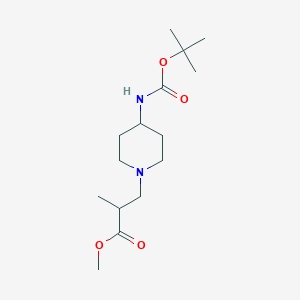

4-methyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTXHCSKIGXRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)